![molecular formula C20H40N6O9 B11828815 Azido-PEG9-azide](/img/structure/B11828815.png)
Azido-PEG9-azide
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Overview
Description
Azido-PEG9-azide is a bifunctional polyethylene glycol (PEG) linker with azide groups at both ends. This compound is widely used in click chemistry applications due to its high reactivity and versatility. The chemical formula for this compound is C20H40N6O9, and it has a molecular weight of 508.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG9-azide is typically synthesized through a series of chemical reactions involving the introduction of azide groups to a PEG backbone. The process often begins with the activation of PEG with a suitable leaving group, followed by nucleophilic substitution with sodium azide. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG9-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and polymer modification .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions. .
Major Products
The major products of these reactions are 1,2,3-triazoles, which are formed through the cycloaddition of the azide group with an alkyne. These triazoles are stable and can be further functionalized for various applications .
Scientific Research Applications
Scientific Research Applications
1. Click Chemistry:
Azido-PEG9-azide serves as a click chemistry reagent for synthesizing complex molecules. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for bioconjugation in chemical biology .
2. Development of PROTACs:
This compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells. PROTACs are being explored as potential therapeutic agents for targeted protein degradation, particularly in cancer and neurodegenerative diseases .
3. Antibody-Drug Conjugates (ADCs):
this compound is also employed in the synthesis of antibody-drug conjugates, where it acts as a linker to connect antibodies with cytotoxic drugs. This application enhances the specificity and efficacy of cancer treatments by delivering drugs directly to tumor cells while minimizing systemic toxicity .
4. Nanotechnology:
In nanotechnology, this compound is used to modify nanoparticles for drug delivery systems. Its functional properties allow for the stable attachment of therapeutic agents to nanoparticles, improving their bioavailability and targeting capabilities .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Targeting Androgen Receptor
A study published in Nature Communications demonstrated that a PROTAC targeting the androgen receptor synthesized using this compound significantly reduced tumor growth in prostate cancer models, reporting a 70% decrease in tumor size compared to untreated controls.
Case Study 2: BRD4 Degradation
Research in the Journal of Medicinal Chemistry explored PROTACs developed against BRD4, a protein involved in transcriptional regulation associated with cancer. The results indicated that the BRD4-targeting PROTAC exhibited enhanced cellular potency and selectivity, leading to effective degradation of BRD4 in cancer cell lines.
Mechanism of Action
Azido-PEG9-azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide groups react with alkyne-containing molecules to form 1,2,3-triazoles, which serve as robust connectors between different molecular entities. This mechanism allows for precise and efficient bioconjugation and polymer modification .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-azide: A shorter PEG linker with similar reactivity but different solubility and flexibility properties.
Azido-PEG12-azide: A longer PEG linker that provides greater spacing between functional groups, useful for specific applications requiring extended reach
Uniqueness
Azido-PEG9-azide is unique due to its optimal length, providing a balance between flexibility and rigidity. This makes it suitable for a wide range of applications, from bioconjugation to material science. Its bifunctional nature and high purity further enhance its versatility and effectiveness .
Biological Activity
Azido-PEG9-azide is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a polyethylene glycol (PEG) chain consisting of nine ethylene glycol units, with azide functional groups at both ends. The molecular formula is C21H41N3O11 and it has a molecular weight of approximately 511.564 g/mol. The hydrophilic nature of the PEG chain enhances solubility in aqueous environments, which is beneficial for biological applications.
Property | Value |
---|---|
Molecular Formula | C21H41N3O11 |
Molecular Weight | 511.564 g/mol |
LogP | -2.86 |
PEG Units | 9 |
This compound participates in Click Chemistry , a powerful tool for bioconjugation that allows for the selective attachment of biomolecules. The azide groups can react with alkyne-containing molecules to form stable triazole linkages, facilitating the creation of complex biomolecular structures.
Applications in Drug Delivery
- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. This targeted approach enhances therapeutic efficacy while minimizing off-target effects.
- Proteolysis-Targeting Chimeras (PROTACs) : It is also utilized in the development of PROTACs, which harness the cell's ubiquitin-proteasome system to degrade specific proteins implicated in diseases.
Study on Anticancer Activity
A study highlighted the use of azide-functionalized compounds in targeting cancer cells. The research demonstrated that compounds with azide functionalities showed significant inhibition of cell viability in various cancer cell lines, including HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values were comparable to established anticancer drugs like cisplatin, indicating potential for therapeutic applications.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Azido-PEG9 | HeLa | 6.4 |
Azido-PEG9 | Ishikawa | 7.1 |
Bioconjugation Studies
Research has shown that this compound can effectively conjugate with various biomolecules through click reactions, enhancing their biological activity and stability. For instance, studies involving azido fatty acids demonstrated their utility as probes for studying fatty acid metabolism, showcasing the versatility of azides in biological research .
Properties
Molecular Formula |
C20H40N6O9 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C20H40N6O9/c21-25-23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-24-26-22/h1-20H2 |
InChI Key |
SWOJCRLGINETDK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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